

An In-depth Technical Guide on the Thermochemical Properties of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2-Hydroxybutanamide**. Due to the limited availability of direct experimental data for **2-Hydroxybutanamide**, this guide leverages data from its structural analog, Butanamide, to provide valuable insights. It includes detailed experimental protocols for determining key thermochemical parameters and visual diagrams of relevant chemical pathways.

Introduction to 2-Hydroxybutanamide

2-Hydroxybutanamide is an organic compound with the chemical formula $C_4H_9NO_2$ ^[1]. It is a derivative of butanamide with a hydroxyl group at the alpha position. This functionalization makes it a chiral molecule and introduces the potential for hydrogen bonding, which can significantly influence its physical and chemical properties. While its primary applications are in research and as a building block in organic synthesis, understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling in drug discovery and materials science.

Thermochemical Properties

Direct experimental thermochemical data for **2-Hydroxybutanamide** is not readily available in the literature. Therefore, we present data for its close structural analog, Butanamide

(C₄H₉NO), to provide a reasonable estimation and a basis for comparison. Butanamide shares the same carbon backbone and amide functional group, with the primary difference being the absence of the hydroxyl group.

Table 1: Thermochemical Data for Butanamide (Analog)

Property	Value	Units	Source
Standard Enthalpy of Formation (Solid, 298.15 K)	-281.2 ± 1.1	kJ/mol	[2]
Standard Enthalpy of Formation (Gas, 298.15 K)	-279.1 ± 1.8	kJ/mol	[3]
Standard Enthalpy of Combustion (Solid, 298.15 K)	-2441.3 ± 1.0	kJ/mol	[2]
Molar Heat Capacity (Solid)	See Table 2	J/K·mol	

Table 2: Molar Heat Capacity (C_{p,m}) of Solid Butanamide

Temperature (K)	Molar Heat Capacity (J/K·mol)
278.15	134.7
283.15	136.8
288.15	138.9
293.15	141.1
298.15	143.2
303.15	145.4
308.15	147.6
313.15	149.8
318.15	152.1
323.15	154.4
328.15	156.7
333.15	159.0
338.15	161.4
343.15	163.8
348.15	166.2
353.15	168.7
358.15	171.2
363.15	173.7
368.15	176.3
373.15	178.9
378.15	181.5
383.15	184.2

Note: Data for Table 2 is derived from a study on primary alkylamides, which includes Butanamide.

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermochemical properties presented above. These protocols are generally applicable to solid organic compounds like **2-Hydroxybutanamide**.

This protocol outlines the steps to measure the heat of combustion, from which the standard enthalpy of formation can be calculated.

Apparatus:

- Oxygen Bomb Calorimeter
- Pellet Press
- High-precision Thermometer (0.01°C resolution)
- Ignition System
- Analytical Balance

Procedure:

- Sample Preparation:
 - Weigh approximately 1 gram of the sample (e.g., **2-Hydroxybutanamide**) and record the mass accurately.
 - Use a pellet press to form a compact pellet of the sample.
- Bomb Assembly:
 - Cut a 10 cm piece of nichrome ignition wire and measure its length.

- Secure the wire to the electrodes inside the bomb head, ensuring it is in contact with the sample pellet placed in the fuel capsule.
- Add 1 mL of distilled water to the bottom of the bomb to ensure saturation with water vapor.
- Carefully seal the bomb.
- Oxygen Charging:
 - Purge the bomb with a low flow of oxygen for about a minute to remove atmospheric nitrogen.
 - Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.
 - Check for leaks by immersing the pressurized bomb in water.
- Calorimeter Setup:
 - Place the calorimeter bucket inside the outer jacket.
 - Submerge the bomb in a known volume of water (e.g., 2000 mL) within the calorimeter bucket.
 - Attach the ignition leads and place the cover on the calorimeter.
- Measurement:
 - Allow the system to reach thermal equilibrium while stirring, recording the temperature every minute for 5 minutes to establish a baseline.
 - Ignite the sample using the ignition unit.
 - Record the temperature at 30-second intervals as it rises, continuing until a maximum temperature is reached and starts to fall.
- Post-Measurement Analysis:
 - Vent the bomb slowly.

- Measure the length of the unburned fuse wire.
- Titrate the bomb washings with a standard base solution to determine the amount of nitric acid formed from any residual nitrogen.
- Calibration and Calculation:
 - Calibrate the heat capacity of the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid.
 - Calculate the total heat released, correcting for the heat from the ignition wire and nitric acid formation.
 - Determine the enthalpy of combustion per mole of the sample.

This protocol describes the "three-step method" for measuring the specific heat capacity of a solid sample.

Apparatus:

- Differential Scanning Calorimeter (DSC) with a cooling system
- Hermetically sealed aluminum pans
- Analytical Balance
- Sapphire standard

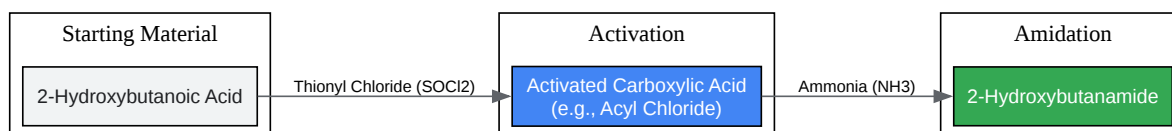
Procedure:

- Baseline Measurement (Empty Pans):
 - Place an empty, pre-weighed aluminum pan and lid in both the sample and reference positions of the DSC cell.
 - Equilibrate the system at the starting temperature (e.g., -40°C) for 4-5 minutes.
 - Heat the pans at a constant rate (e.g., 20°C/min) to the final temperature (e.g., 230°C) while recording the heat flow. This is the baseline curve.

- Sapphire Standard Measurement:
 - Place a sapphire standard of known mass (typically 20-50 mg) in the sample pan.
 - Repeat the same temperature program as in step 1, recording the heat flow for the sapphire standard.
- Sample Measurement:
 - Place the sample of **2-Hydroxybutanamide** (5-15 mg) in a new, pre-weighed pan.
 - Repeat the same temperature program, recording the heat flow for the sample.
- Calculation of Specific Heat Capacity (Cp):
 - The specific heat capacity of the sample at a given temperature (T) is calculated using the following equation: $Cp(\text{sample}) = Cp(\text{std}) * (m(\text{std}) / m(\text{sample})) * (DSC(\text{sample}) - DSC(\text{baseline})) / (DSC(\text{std}) - DSC(\text{baseline}))$ Where:
 - Cp(std) is the known specific heat capacity of sapphire at T.
 - m(std) and m(sample) are the masses of the sapphire and the sample, respectively.
 - DSC(sample), DSC(std), and DSC(baseline) are the heat flow values from the respective runs at temperature T.

Mandatory Visualizations

The following diagrams illustrate key chemical processes related to **2-Hydroxybutanamide**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Hydroxybutanamide** from 2-Hydroxybutanoic Acid.



[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis pathway of **2-Hydroxybutanamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxybutanamide | C₄H₉NO₂ | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanamide [webbook.nist.gov]
- 3. Butanamide [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of 2-Hydroxybutanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3417655#thermochemical-properties-of-2-hydroxybutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com